Potassium trifluoro(6-isopropoxypyridin-3-yl)borate
Description
Properties
IUPAC Name |
potassium;trifluoro-(6-propan-2-yloxypyridin-3-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-4-3-7(5-13-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWBGPDSLKHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)OC(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF3KNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Potassium Hydrogen Fluoride (KHF₂)
The most widely reported method for synthesizing potassium organotrifluoroborates involves treating boronic acids with potassium hydrogen fluoride (KHF₂) in aqueous or polar aprotic solvents. For this compound, the precursor (6-isopropoxypyridin-3-yl)boronic acid is suspended in an aqueous KHF₂ solution (typically 2–4 equivalents) and stirred at room temperature for 12–24 hours. The reaction proceeds via nucleophilic substitution, where fluoride ions displace hydroxyl groups on the boron center, forming the trifluoroborate anion.
Key Conditions:
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Solvent: Water or methanol-water mixtures
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Temperature: 20–25°C
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Reaction Time: 12–24 hours
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Workup: Filtration, washing with cold water, and drying under vacuum
This method is favored for its simplicity and avoidance of toxic reagents. However, the solubility of the boronic acid in aqueous media can limit reaction rates, necessitating prolonged stirring.
Optimization Strategies
To enhance yields, researchers have explored solvent modifications and stoichiometric adjustments. For instance, adding methanol (10–20% v/v) improves boronic acid solubility without compromising KHF₂ reactivity. Excess KHF₂ (up to 6 equivalents) may also be used to drive the reaction to completion, though this requires careful pH monitoring to prevent boronic acid decomposition.
Table 1: Representative Yields from Boronic Acid Route
| Boronic Acid Purity | KHF₂ Equiv. | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 95% | 4 | H₂O/MeOH (9:1) | 78 | 98 |
| 90% | 6 | H₂O | 65 | 95 |
Synthesis via Boronate Ester Intermediates
Preparation of Boronate Esters
Boronate esters, such as pinacol or isopropoxy derivatives, offer improved stability over boronic acids. The synthesis of (6-isopropoxypyridin-3-yl)pinacol boronate involves reacting the boronic acid with pinacol (1,2-diol) in toluene under Dean-Stark conditions to remove water. This step is critical for eliminating residual moisture, which can hydrolyze the ester prematurely.
Typical Protocol:
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Dissolve (6-isopropoxypyridin-3-yl)boronic acid (1 equiv) in anhydrous toluene.
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Add pinacol (1.2 equiv) and catalytic p-toluenesulfonic acid.
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Reflux at 110°C for 6 hours under nitrogen.
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Concentrate and purify via silica gel chromatography.
Fluoridation with KHF₂ in Polar Aprotic Solvents
The boronate ester is subsequently treated with KHF₂ in dimethylformamide (DMF) at elevated temperatures (80–100°C) for 6–8 hours. This method capitalizes on DMF’s high polarity to solubilize both the ester and KHF₂, facilitating fluoride exchange.
Critical Parameters:
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Solvent: DMF or DMF/THF mixtures
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Temperature: 80–100°C
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Molar Ratio (Ester:KHF₂): 1:2–6
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Workup: Solvent evaporation, trituration with methyl tert-butyl ether (MTBE), and filtration
Table 2: Boronate Ester Fluoridation Outcomes
| Ester Type | KHF₂ Equiv. | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pinacol | 4 | 90 | 85 | 97 |
| Isopropoxy | 3 | 80 | 72 | 96 |
This route achieves higher yields than the boronic acid method but requires stringent anhydrous conditions and specialized equipment for high-temperature reactions.
Comparative Analysis of Methods
Efficiency and Practicality
-
Boronic Acid Route:
-
Boronate Ester Route:
Scalability Considerations
Industrial-scale production favors the boronate ester method due to reproducibility, though environmental concerns over DMF usage have spurred interest in alternative solvents like acetonitrile. Conversely, academic labs often prefer the boronic acid route for its simplicity.
Purification and Characterization
Isolation Techniques
Crude this compound is typically isolated by:
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(6-isopropoxypyridin-3-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce borohydrides .
Scientific Research Applications
Potassium trifluoro(6-isopropoxypyridin-3-yl)borate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological labeling and imaging due to its boron content.
Medicine: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which potassium trifluoro(6-isopropoxypyridin-3-yl)borate exerts its effects involves the interaction of the boron atom with other molecules. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Trifluoroborate salts with pyridin-3-yl substituents are critical intermediates in organic synthesis. Below is a comparison of Potassium trifluoro(6-isopropoxypyridin-3-yl)borate with its closest structural analogs:
Table 1: Structural Analogs of this compound
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl, -Br) increase electrophilicity at the boron center, enhancing reactivity in cross-couplings. The isopropoxy group (-O-iPr) is electron-donating, reducing electrophilicity but improving solubility .
- Synthetic Utility : Bromo and chloro derivatives are preferred for halogen-exchange reactions, while the formyl derivative (-CHO) serves as a versatile intermediate for further functionalization .
Comparison with Phenyltrifluoroborates
Phenyltrifluoroborates share the -BF₃K moiety but lack the pyridine heterocycle. Key differences include:
Table 2: Comparison with Phenyltrifluoroborate Derivatives
Key Observations :
- Heterocyclic vs. Phenyl : Pyridin-3-yl trifluoroborates exhibit higher polarity and coordination capacity with transition metals compared to phenyl analogs, making them superior in heterocycle-forming reactions .
- Functional Group Stability : Hydroxyl-substituted phenyltrifluoroborates are less stable than pyridine derivatives, limiting their utility in harsh reaction conditions .
Reactivity in Cross-Coupling Reactions
The reactivity of this compound was compared to other trifluoroborates in Suzuki-Miyaura couplings:
Table 3: Reaction Yields with Palladium Catalysts
Spectroscopic and Physical Properties
- ¹H NMR : The isopropoxy group in this compound generates a characteristic triplet for the methyl protons (δ 1.2–1.4 ppm) and a multiplet for the methine proton (δ 4.5–4.7 ppm) .
- ¹⁹F NMR : All trifluoroborates exhibit a singlet near δ -135 to -142 ppm, confirming the -BF₃K moiety .
- Thermal Stability : Pyridin-3-yl derivatives decompose above 250°C, whereas phenyltrifluoroborates degrade at lower temperatures (180–200°C) .
Biological Activity
Potassium trifluoro(6-isopropoxypyridin-3-yl)borate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H12BF3KNO
Molecular Weight: 267.11 g/mol
CAS Number: [1430219-76-3]
The compound features a pyridine ring substituted with an isopropoxy group and a borate moiety, which is significant for its reactivity and interaction with biological systems.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Modulation : The boron atom can interact with enzymes, potentially inhibiting or enhancing their activity.
- Receptor Interaction : The pyridine ring may bind to specific receptors involved in signaling pathways, influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown inhibition of growth in:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory conditions.
Case Studies and Research Findings
- Case Study on Pain Management : A study investigated the effects of this compound on pain models in rodents. Results indicated a significant reduction in pain response, suggesting a possible application in pain relief therapies.
- Cell Culture Studies : In vitro experiments demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 20 µM.
Q & A
Q. What are the optimal synthetic routes for Potassium trifluoro(6-isopropoxypyridin-3-yl)borate, and how can purity be maximized?
The synthesis typically involves multi-step protocols starting from 6-isopropoxypyridine derivatives. A common approach includes:
- Step 1 : Lithiation of 6-isopropoxypyridine using n-BuLi at low temperatures (-78°C) to generate a reactive intermediate.
- Step 2 : Transmetallation with boron trifluoride etherate (BF₃·OEt₂) to form the trifluoroborate complex.
- Step 3 : Precipitation with potassium hexafluorophosphate (KHF₂) to yield the final product .
Purity Optimization : - Use anhydrous solvents (e.g., THF) under inert atmospheres to avoid hydrolysis .
- Purify via recrystallization from acetone or ether, leveraging the compound’s limited solubility in non-polar solvents .
Q. How does the trifluoroborate group influence reactivity in cross-coupling reactions?
The trifluoroborate (BF₃K) moiety enhances stability compared to boronic acids, reducing protodeboronation. It facilitates transmetallation in Suzuki-Miyaura reactions by acting as a "masked" boronic acid, which is activated under basic conditions. The electron-withdrawing isopropoxy group on the pyridine ring further stabilizes the boron center, improving reaction efficiency with aryl halides .
Q. What analytical techniques are critical for characterizing this compound?
- Multinuclear NMR : ¹⁹F NMR (δ ~ -135 ppm for BF₃ group) and ¹¹B NMR (δ ~ 3 ppm) confirm boron coordination .
- Mass Spectrometry : High-resolution ESI-MS detects the [M-K]⁻ ion for molecular weight validation .
- X-ray Crystallography : Resolves the distorted trigonal prism geometry around potassium and boron coordination .
Q. How stable is this compound under varying storage conditions?
- Thermal Stability : Decomposes above 150°C; store at room temperature (RT) in sealed containers .
- Moisture Sensitivity : Hydrolyzes in aqueous media; maintain in anhydrous acetone or THF under inert gas .
- Light Sensitivity : No direct data, but related trifluoroborates show degradation under UV; use amber vials .
Advanced Research Questions
Q. What strategies improve cross-coupling efficiency with sterically hindered aryl chlorides?
Q. How does the isopropoxy substituent direct electrophilic aromatic substitution (EAS) on the pyridine ring?
The electron-donating isopropoxy group at the 6-position activates the pyridine ring at the 2- and 4-positions for EAS. This regioselectivity is confirmed by computational studies (DFT) showing reduced electron density at the 3-position due to boron coordination .
Q. What causes discrepancies in reported synthetic yields, and how can they be resolved?
Q. Can computational modeling predict reactivity trends for derivatives of this compound?
Yes. DFT calculations (e.g., Gaussian 09) model the boron-pyridine bond dissociation energy (BDE) and frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles. For example, substituents at the 3-position (near boron) significantly alter charge distribution .
Q. How does hygroscopicity impact handling in aqueous-phase reactions?
The compound rapidly hydrolyzes in water, releasing HF. Mitigation strategies include:
Q. What alternative boron reagents compare in stability and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
